

# Technical Guide: 2-Bromo-5-chloro-4-cyclopropylpyridine

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 2-Bromo-5-chloro-4-cyclopropylpyridine

CAS No.: 1934500-72-7

Cat. No.: B2726887

[Get Quote](#)

CAS Number: 1934500-72-7 Molecular Formula: C<sub>8</sub>H<sub>7</sub>BrClN Molecular Weight: 232.51 g/mol

## Executive Summary

In the landscape of modern medicinal chemistry, **2-Bromo-5-chloro-4-cyclopropylpyridine** serves as a high-value heterocyclic building block. Its structural utility lies in the orthogonal reactivity of its halogen substituents (Br, Cl) and the strategic placement of the cyclopropyl group.

The cyclopropyl moiety at the C4 position is a critical pharmacophore modulator. It often replaces alkyl groups to improve metabolic stability (by blocking benzylic oxidation), increase lipophilicity without significant molecular weight gain, and introduce rigid 3D-character to the scaffold. This guide details the synthesis, chemoselectivity, and application of this core in drug discovery, specifically for kinase inhibitors and GPCR ligands.

## Chemical Identity & Properties

Property	Data
IUPAC Name	2-Bromo-5-chloro-4-cyclopropylpyridine
CAS Number	1934500-72-7
Structure	Pyridine ring substituted with Br (C2), Cyclopropyl (C4), Cl (C5)
Appearance	Off-white to pale yellow solid (typical)
Solubility	Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
pKa (Calc)	~2.5 (Pyridine nitrogen is less basic due to electron-withdrawing halogens)
LogP (Calc)	~3.4

## Synthesis Strategy: The "Halogen Dance"

The synthesis of **2-bromo-5-chloro-4-cyclopropylpyridine** is governed by the need to install the cyclopropyl group regioselectively while preserving the C2-bromo and C5-chloro handles for downstream functionalization.

## Retrosynthetic Analysis

Direct cyclopropylation of a 2,5-dihalopyridine is often non-selective. The preferred industrial route utilizes 2-bromo-5-chloro-4-iodopyridine (CAS 1061357-88-7) as the precursor. The C4-Iodo bond is significantly more labile towards Palladium-catalyzed oxidative addition than the C2-Bromo or C5-Chloro bonds, enabling a highly chemoselective Suzuki-Miyaura coupling.

## Reaction Workflow Diagram

The following diagram illustrates the synthesis flow and the chemoselective hierarchy.

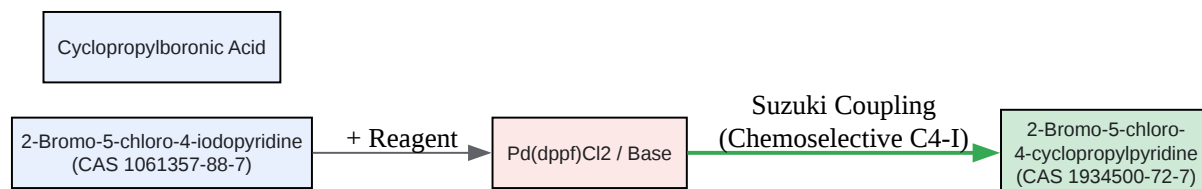


Figure 1: Chemoselective synthesis targeting the C4-position via Iodine displacement.

[Click to download full resolution via product page](#)

## Representative Protocol

Note: This protocol is adapted from standard methodologies for halogenated pyridines [1, 2].

Step-by-Step Methodology:

- Setup: In a reaction vial, charge 2-bromo-5-chloro-4-iodopyridine (1.0 equiv), cyclopropylboronic acid (1.2 equiv), and K<sub>3</sub>PO<sub>4</sub> (3.0 equiv).
- Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 ratio).
- Catalyst: Add Pd(dppf)Cl<sub>2</sub>[1]·DCM (0.05 equiv) under an inert atmosphere (N<sub>2</sub> or Ar).
- Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material (M+H 318) and formation of the product (M+H 232).
- Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over Na<sub>2</sub>SO<sub>4</sub> and concentrate.
- Purification: Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes). The product typically elutes early due to its lipophilicity.

## Orthogonal Reactivity & Functionalization

The power of this building block lies in its ability to undergo sequential cross-coupling reactions. The reactivity order is dictated by bond dissociation energies and electronic positioning relative to the pyridine nitrogen.

## Reactivity Hierarchy

- C4-Position (Cyclopropyl): Already installed; metabolically stable.
- C2-Position (Bromo): The next most reactive site. Activated by the adjacent nitrogen (ortho-effect) and the electron-withdrawing nature of the ring. It is the primary site for Suzuki, Buchwald-Hartwig, or Stille couplings to attach the core scaffold to a "head" group.
- C5-Position (Chloro): The least reactive site (meta to nitrogen). It typically survives conditions used to functionalize C2. It can be activated later using specialized ligands (e.g., Buchwald precatalysts) or used as a blocking group.

## Functionalization Logic Diagram

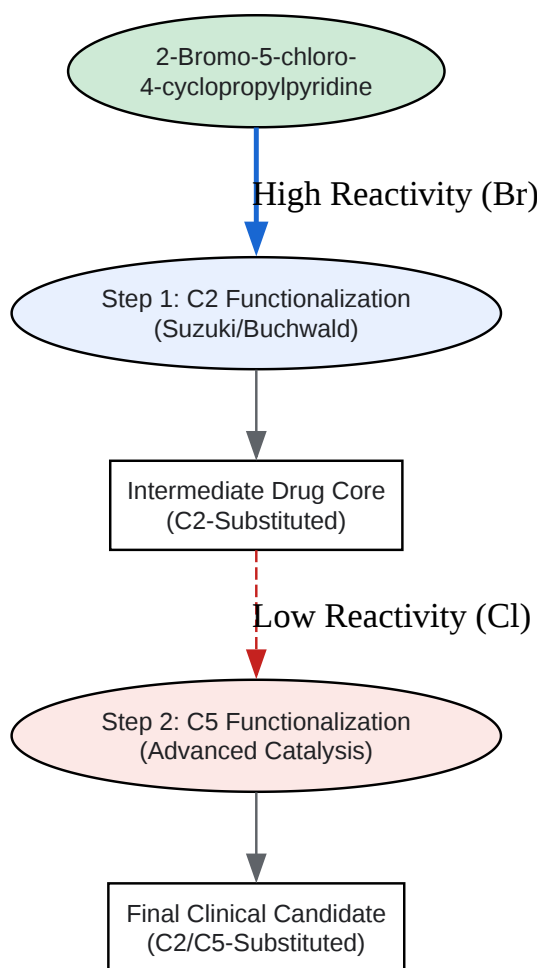


Figure 2: Sequential functionalization strategy utilizing orthogonal halogen reactivity.

[Click to download full resolution via product page](#)

## Applications in Drug Discovery[3][4]

### Kinase Inhibition

The 2-amino-3-halopyridine motif is ubiquitous in kinase inhibitors (e.g., c-Met, ALK, ROS1 inhibitors). The **2-bromo-5-chloro-4-cyclopropylpyridine** core is often converted to an aminopyridine via Buchwald coupling at C2.

- Role of Cyclopropyl: Fills the hydrophobic specificity pocket (e.g., the gatekeeper region) of the kinase ATP-binding site [3].
- Role of 5-Chloro: Modulates the pKa of the pyridine nitrogen, affecting hydrogen bonding with the kinase hinge region.

### Metabolic Stability

Replacing an isopropyl or ethyl group with a cyclopropyl group at C4 significantly reduces the rate of CYP450-mediated oxidation. The strained ring system is less prone to hydrogen abstraction compared to acyclic alkyl chains [4].

### Safety & Handling (MSDS Summary)

- Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[2]
- Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
- Storage: Store at 2–8°C under inert gas. Light sensitive (protect from direct light to prevent debromination).

### References

- Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Wiley. (General reference for Suzuki Coupling protocols on heterocycles).
- Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry. [\[Link\]](#) (Context on cyclopropyl/halogen bioisosteres).

- PubChem.Compound Summary: **2-Bromo-5-chloro-4-cyclopropylpyridine** (CID 122235928).[3] National Library of Medicine. Available at: [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [patentimages.storage.googleapis.com](https://patentimages.storage.googleapis.com) [[patentimages.storage.googleapis.com](https://patentimages.storage.googleapis.com)]
- 2. 2-Bromo-5-chloro-4-methylpyridine | C<sub>6</sub>H<sub>5</sub>BrClN | CID 51441892 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 3. PubChemLite - 2-bromo-5-chloro-4-cyclopropylpyridine (C<sub>8</sub>H<sub>7</sub>BrClN) [[pubchemlite.lcsb.uni.lu](https://pubchemlite.lcsb.uni.lu)]
- To cite this document: BenchChem. [Technical Guide: 2-Bromo-5-chloro-4-cyclopropylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2726887/docs#technical-guide-2-bromo-5-chloro-4-cyclopropylpyridine>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)